molecular formula C19H30OS B1193944 Epitiostanol CAS No. 2363-58-8

Epitiostanol

Cat. No. B1193944
CAS RN: 2363-58-8
M. Wt: 306.5 g/mol
InChI Key: OBMLHUPNRURLOK-XGRAFVIBSA-N
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Description

Epitiostanol is an androgenic anabolic steroid with a potent anti-estrogenic effect . It’s used as an antiestrogen and antineoplastic agent in the treatment of breast cancer and has also been found to be effective in the treatment of gynecomastia . It’s sold under the brand name Thiodrol and has been marketed in Japan as an antineoplastic agent for the treatment of breast cancer since 1977 .


Synthesis Analysis

Epitiostanol sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies . Chemical synthesis was performed and synthetic epitiostanol sulfoxide was identified by NMR analysis .


Molecular Structure Analysis

Epitiostanol, also known as 2α,3α-epithio-4,5α-dihydrotestosterone (2α,3α-epithio-DHT) or as 2α,3α-epithio-5α-androstan-17β-ol, is a synthetic androstane steroid and a derivative of DHT . Mepitiostane, a derivative of epitiostanol with a C17α methoxycyclopentane ether substitution, is an orally active prodrug of epitiostanol .


Physical And Chemical Properties Analysis

Epitiostanol has a molecular weight of 306.5 g/mol . Its molecular formula is C19H30OS . The density is 1.1±0.1 g/cm3, boiling point is 424.4±38.0 °C at 760 mmHg, and the flash point is 206.1±25.5 °C .

Scientific Research Applications

Breast Cancer Treatment

Epitiostanol is primarily used as an antiestrogen and antineoplastic agent in the treatment of breast cancer . It binds directly to the androgen receptor (AR) and estrogen receptor (ER), where it acts as an agonist and antagonist, respectively. This dual action helps in suppressing tumor growth through activation of the AR and inhibition of the ER. In premenopausal women, it also acts as an antigonadotropin, reducing systemic estrogen levels and further aiding in breast cancer treatment .

Gynecomastia Management

The compound has been found effective in the treatment of gynecomastia , a condition characterized by the enlargement of breast tissue in males . Epitiostanol’s antiestrogen properties make it a suitable option for managing this condition, offering an alternative to surgical intervention.

Lymphatic System Research

Research has shown that Epitiostanol, when substituted at position 17 with methoxycyclopentane to yield Mepitiostane, becomes extremely lipophilic and shows preferential partitioning into the lymph . This property is significant for studying the lymphatic transfer of drugs and could be beneficial in designing treatments that target the lymphatic system.

Lipid Metabolism Studies

Epitiostanol’s interaction with core lipids of chylomicrons and very low-density lipoproteins (VLDL) in the lymph has implications for lipid metabolism studies . Understanding its behavior could lead to insights into the transport and metabolism of lipids in the body.

Pharmacokinetics and Drug Delivery

The pharmacokinetics of Epitiostanol, particularly its poor oral bioavailability due to extensive first-pass metabolism, makes it a subject of interest in drug delivery research . Its necessity to be administered via intramuscular injection opens up discussions on alternative delivery methods that could improve its therapeutic efficacy.

Steroid Chemistry

Epitiostanol contributes to the field of steroid chemistry, providing insights into the structural modifications that affect steroid hormone action. Its unique structure, featuring an epithio group, offers a model for studying the relationship between steroid structure and function .

Antigonadotropic Effects

The antigonadotropic effects of Epitiostanol, which reduce systemic estrogen levels, are of interest in endocrinology research. This effect is particularly relevant in the context of hormonal therapies and the regulation of the hypothalamic-pituitary-gonadal axis .

Anabolic Androgenic Steroid Research

As an anabolic–androgenic steroid (AAS), Epitiostanol’s comparative weakness as an AAS but potent antiestrogen activity provides a unique perspective in AAS research. It is one of the few AAS that acts as an antagonist of the ER, which could lead to the development of new AAS with specific therapeutic applications .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

A case series described four men, aged between 20−29 years, who developed intrahepatic cholestasis following epitiostanol administration . Another study reported that Epitiostanol sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies .

properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLHUPNRURLOK-XGRAFVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045367
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epitiostanol

CAS RN

2363-58-8
Record name Epitiostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2363-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitiostanol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITIOSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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